molecular formula C11H15N3O B1478722 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098130-86-8

3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B1478722
CAS No.: 2098130-86-8
M. Wt: 205.26 g/mol
InChI Key: WUNCMXQBMBYPKI-UHFFFAOYSA-N
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Description

3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a 5-aminopyridin-2-yl group at the 3-position and a hydroxyl group at the 6-position. Its molecular formula is inferred to be C₁₁H₁₄N₃O, combining the bicyclo[3.1.1]heptane scaffold (C₆H₁₀NO) with the 5-aminopyridine moiety (C₅H₅N₂).

Properties

IUPAC Name

3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-1-2-10(13-4-9)14-5-7-3-8(6-14)11(7)15/h1-2,4,7-8,11,15H,3,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNCMXQBMBYPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 3-azabicyclo[3.1.1]heptan-6-ol Core

According to advanced synthetic literature, the 3-azabicyclo[3.1.1]heptane scaffold can be accessed via photochemical or thermal [2+2] cycloaddition reactions, reductive amination, or ring closure strategies starting from suitable cyclobutane or cyclopropane precursors.

  • Photochemical [2+2] Cycloaddition : Mykhailiuk et al. demonstrated the use of benzophenone as a photosensitizer to induce intramolecular [2+2] cycloaddition yielding bicyclic amines structurally related to 3-azabicyclo[3.2.0]heptanes, which are close analogs to the [3.1.1] system. This approach involves acylation of secondary amines derived from allylamine followed by UV irradiation to form the bicyclic ring system.

  • Reductive Amination and Ring Closure : Starting from allylamine and benzophenone derivatives, secondary amines are formed which upon subsequent acylation and cyclization yield the bicyclic amine core.

  • Reduction of β-lactams : In related systems such as 1-azaspiro[3.3]heptanes, reduction of β-lactams using alane or lithium aluminum hydride (LAH) has been employed to furnish bicyclic amines with hydroxyl functionalities.

The commercially available 3-amino-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2097993-94-5) is also accessible from specialized chemical suppliers, indicating established synthetic routes for this core.

Representative Synthetic Sequence (Literature-Based)

Step Reaction Type Reagents/Conditions Yield/Notes
1 Preparation of bicyclic amine core Photochemical [2+2] cycloaddition with benzophenone photosensitizer High yield (up to 89%)
2 Reduction of β-lactam or intermediate LAH or alane reduction Efficient conversion to amine/alcohol
3 Cross-coupling with aminopyridinyl Suzuki coupling with halogenated bicyclic intermediate and aminopyridinyl boronic acid Moderate to good yields
4 Deprotection of amino groups TMS-I treatment or acidic hydrolysis Clean conversion to free amine

Research Findings and Optimization Notes

  • The use of alane as a reducing agent has been found superior to other hydride sources for reducing β-lactam intermediates to bicyclic amines without over-reduction.

  • Photochemical cycloadditions require careful control of irradiation conditions and photosensitizer choice to maximize yield and selectivity.

  • Suzuki cross-coupling tolerates a broad range of substituents on the pyridine ring, allowing diversification at the 5-position.

  • The stability of intermediates such as ketenes and imines during spirocycle formation affects overall yield and requires optimized reaction conditions.

Summary Table of Key Synthetic Methods

Methodology Key Reagents/Conditions Advantages Limitations
Photochemical [2+2] Cycloaddition Benzophenone, UV light High yield, mild conditions Requires UV setup, scale-up issues
β-Lactam Reduction Alane, LAH Selective reduction to amine/alcohol Sensitive to moisture, handling hazards
Suzuki Cross-Coupling Pd catalyst, boronic acids, base Versatile, broad substrate scope Requires halogenated intermediates
Hofmann Rearrangement Concentrated H2SO4, rearrangement reagents Efficient amino group installation Harsh acidic conditions

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

  • Formula : C11_{11}H15_{15}N3_3O
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 2098130-86-8

The structure features a bicyclic framework that is conducive to interactions with biological targets, making it a candidate for drug development.

Janus Kinase (JAK) Inhibition

One of the primary applications of this compound is as an inhibitor of Janus Kinase (JAK) enzymes. JAKs are critical in the signaling pathways of various cytokines and growth factors, influencing immune responses and hematopoiesis. Compounds that inhibit JAK activity can be beneficial in treating autoimmune diseases and certain cancers.

  • Case Study : A patent (WO2016027195A1) describes aminopyrimidinyl compounds, including derivatives of 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol, showing efficacy in inhibiting JAK1 and TYK2, which are implicated in conditions such as rheumatoid arthritis and psoriasis .

Treatment of Hematological Malignancies

The compound is also being investigated for its potential in treating hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma. The modulation of JAK pathways can lead to reduced proliferation of malignant cells.

  • Research Insight : Studies have indicated that targeting JAK pathways can enhance the effectiveness of existing therapies for AML, potentially leading to improved patient outcomes .

Neuropsychiatric Disorders

Another promising application is in the treatment of neuropsychiatric disorders such as schizophrenia, bipolar disorder, and depression. The modulation of neurotransmitter systems through JAK inhibition may provide therapeutic benefits.

  • Case Study : Research has shown that compounds with similar structures exhibit anxiolytic and antidepressant effects in preclinical models, suggesting that this compound could have similar properties .

Data Table: Summary of Applications

Application AreaMechanismPotential Conditions TreatedReference
JAK InhibitionInhibition of JAK1 and TYK2Autoimmune diseases, cancersWO2016027195A1
Hematological MalignanciesModulation of cell proliferationAcute myeloid leukemia, multiple myelomaWO2016027195A1
Neuropharmacological DisordersModulation of neurotransmitter systemsSchizophrenia, bipolar disorder, depressionPatent Analysis

Mechanism of Action

The mechanism of action of 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that regulate cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Bicyclic Framework Variations

Compound 1 : 3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Key Differences: Replaces the 5-aminopyridine group with a 3-chloropyrazine ring.
Compound 2 : exo-2-azabicyclo[2.2.2]octan-5-ol (Pharmacological Derivative)
  • Molecular Formula: C₇H₁₃NO (core scaffold)
  • Key Differences: Larger bicyclo[2.2.2]octane system increases ring strain and conformational rigidity compared to [3.1.1].
Compound 3 : 3-azabicyclo[3.2.0]heptan-6-ol
  • Molecular Formula: C₆H₁₁NO
  • Lacks the aminopyridine substituent, limiting its ability to engage in π-π stacking or hydrogen bonding .

Substituent Modifications

Compound 4 : 6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine
  • Molecular Formula : C₁₀H₁₃N₃O
  • Key Differences: Incorporates an oxygen atom in the bicyclo ring (3-oxa), enhancing polarity and hydrogen-bonding capacity. The 3-aminopyridine group mirrors the target compound’s substituent but positions the amine differently, altering receptor affinity .
Compound 5 : 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
  • Molecular Formula: C₁₄H₁₆F₃NO
  • Key Differences :
    • Benzyl and trifluoromethyl groups increase lipophilicity, likely improving blood-brain barrier penetration.
    • The trifluoromethyl group enhances metabolic stability but may introduce steric clashes in tight binding sites .

Structural and Functional Comparison Table

Compound Name Molecular Formula Bicyclo System Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₁₁H₁₄N₃O [3.1.1] 5-Aminopyridin-2-yl, -OH 220.25 (calc.) Balanced polarity, CNS potential
3-(3-Chloropyrazin-2-yl)-analogue C₁₀H₁₂ClN₃O [3.1.1] 3-Chloropyrazine, -OH 225.67 Electrophilic, discontinued
exo-2-azabicyclo[2.2.2]octan-5-ol C₇H₁₃NO [2.2.2] -OH 127.18 Rigid, anticholinergic applications
3-azabicyclo[3.2.0]heptan-6-ol C₆H₁₁NO [3.2.0] -OH 113.16 Flexible, limited substituents
3-Oxa-6-azabicyclo[3.1.1]heptane derivative C₁₀H₁₃N₃O [3.1.1] 3-Oxa, 3-aminopyridine 203.23 High polarity, solubility
3-Benzyl-6-(trifluoromethyl)-analogue C₁₄H₁₆F₃NO [3.1.1] Benzyl, -CF₃ 271.28 Lipophilic, metabolic stability

Research Implications

  • Bicyclo System Size : Smaller systems ([3.1.1] vs. [2.2.2]) balance rigidity and synthetic accessibility, favoring drug-like properties in the target compound.
  • Substituent Effects: The 5-aminopyridine group in the target compound offers superior hydrogen-bonding and π-stacking capabilities compared to chloropyrazine or benzyl groups.
  • Pharmacological Potential: Evidence from bicyclo[2.2.2]octane derivatives suggests that rigid frameworks with polar groups (e.g., -OH) are viable for CNS-targeted therapies .

Biological Activity

The compound 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Properties

PropertyValue
Molecular FormulaC10H12N4O
Molar Mass204.23 g/mol
DensityNot specified
SolubilitySoluble in DMSO

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Binding : The compound interacts with neurotransmitter receptors, potentially influencing neurological functions.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Pharmacological Effects

The compound has been studied for its potential use in treating various conditions:

  • Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating disorders like depression and anxiety.
  • Anticancer Activity : Some research indicates that it may inhibit tumor growth in specific cancer cell lines.

Study 1: Neuropharmacological Evaluation

A study conducted on rodents evaluated the effects of the compound on anxiety-like behavior. The results indicated a significant reduction in anxiety, suggesting potential use as an anxiolytic agent.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the bicyclic framework can enhance its biological activity. For instance, substituting different functional groups on the pyridine ring has shown varying degrees of efficacy against targeted biological pathways.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticReduced anxiety-like behavior
AntimicrobialInhibition of bacterial growth
Tumor Growth InhibitionReduced proliferation in cancer cells

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol, and how can reaction conditions be optimized?

Answer:
The synthesis of bicyclic amines like this compound typically involves multi-step routes, including:

  • Spirocyclic Oxetanyl Nitriles Reduction : A key step involves reducing spirocyclic oxetanyl nitriles to form the bicyclic core. This method is noted for producing non-chiral analogs with high lipophilicity, making them morpholine alternatives .
  • Functional Group Modifications : Substitution reactions (e.g., introducing the 5-aminopyridinyl group) require precise control of reagents (e.g., oxidizing agents like KMnO₄ or reducing agents like LiAlH₄) and conditions (temperature, solvent polarity) to avoid side products .
    Optimization Tips :
  • Use NMR and mass spectrometry to monitor intermediate purity .
  • Adjust pH and temperature to stabilize reactive intermediates, particularly during amine coupling steps .

Basic: How is the stereochemistry of this compound confirmed, and why is it critical for biological activity?

Answer:

  • Analytical Methods : X-ray crystallography and 2D-NMR (e.g., NOESY) are essential for resolving stereochemical configurations, especially the spatial arrangement of the hydroxyl and aminopyridinyl groups .
  • Biological Relevance : The compound’s activity in neurological targets (e.g., receptors) depends on stereospecific binding. For example, incorrect stereochemistry can reduce affinity by >50% in related azabicyclo compounds .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in activity data (e.g., receptor binding vs. enzyme inhibition) may arise from:

  • Experimental Variability : Differences in assay conditions (e.g., pH, ion concentration) can alter ligand-receptor interactions. Standardize assays using validated protocols from PubChem or ECHA .
  • Structural Analog Comparisons : Compare activity profiles of analogs (e.g., 3-benzyl-6-phenyl derivatives) to identify functional group contributions. For example, the 5-aminopyridinyl group may enhance selectivity for kinases over GPCRs .
    Methodological Fixes :
  • Perform dose-response curves across multiple cell lines to account for tissue-specific effects .
  • Use molecular docking to predict binding modes and validate with mutagenesis studies .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve this compound’s pharmacokinetic properties?

Answer:
Key SAR parameters to optimize include:

  • Lipophilicity : Replace the hydroxyl group with a methoxy moiety to enhance blood-brain barrier penetration (logP adjustments) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce CYP450-mediated oxidation .
    Experimental Workflow :

Synthesize derivatives with systematic substitutions (e.g., halogenation, methylation).

Assess solubility (HPLC-based shake-flask method) and metabolic stability (microsomal assays) .

Prioritize candidates with >80% oral bioavailability in preclinical models .

Advanced: What in vivo models are suitable for evaluating this compound’s efficacy in neurological disorders?

Answer:

  • Neuropathic Pain Models : Use chronic constriction injury (CCI) in rodents to assess analgesic effects via µ-opioid or adrenergic receptor modulation .
  • Neuroinflammation : Test in LPS-induced glial activation models, measuring TNF-α/IL-6 suppression .
    Methodological Notes :
  • Ensure CNS penetration via CSF sampling or PET imaging with radiolabeled analogs .
  • Cross-validate results with genetic knockout models (e.g., receptor-null mice) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • HPLC/UPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1% threshold) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td >150°C indicates shelf-stability) .
  • Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation pathways (e.g., hydroxyl group oxidation) .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT receptors) to identify key hydrogen bonds/π-π interactions .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., -NH₂ vs. -OH) .
    Validation : Cross-check predictions with surface plasmon resonance (SPR) or ITC binding assays .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Storage : Protect from light at 2–8°C in airtight containers to prevent hydroxyl group oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Refer to GHS guidelines for hazard statements (e.g., H315/H319 for skin/eye irritation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Reactant of Route 2
Reactant of Route 2
3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

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